molecular formula C14H12N2OS B12685011 2-(3-Phenyl-2-propenylidene)-5,6-dihydroimidazo(2,1-b)(1,3)thiazol-3(2H)-one CAS No. 21108-76-9

2-(3-Phenyl-2-propenylidene)-5,6-dihydroimidazo(2,1-b)(1,3)thiazol-3(2H)-one

Cat. No.: B12685011
CAS No.: 21108-76-9
M. Wt: 256.32 g/mol
InChI Key: XHLPINSEHAYUJB-JHLWKMQHSA-N
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Description

2-(3-Phenyl-2-propenylidene)-5,6-dihydroimidazo(2,1-b)(1,3)thiazol-3(2H)-one is a complex organic compound that belongs to the class of imidazothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both imidazole and thiazole rings, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyl-2-propenylidene)-5,6-dihydroimidazo(2,1-b)(1,3)thiazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiosemicarbazides, followed by cyclization under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyl-2-propenylidene)-5,6-dihydroimidazo(2,1-b)(1,3)thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reactions with nucleophiles or electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and catalysts like palladium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use in developing new therapeutic agents for treating infections and other diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-2-propenylidene)-5,6-dihydroimidazo(2,1-b)(1,3)thiazol-3(2H)-one involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Phenyl-2-propenylidene)-4,5-dihydroimidazo(2,1-b)(1,3)thiazol-3(2H)-one
  • 2-(3-Phenyl-2-propenylidene)-5,6-dihydroimidazo(2,1-b)(1,3)oxazol-3(2H)-one

Uniqueness

Compared to similar compounds, 2-(3-Phenyl-2-propenylidene)-5,6-dihydroimidazo(2,1-b)(1,3)thiazol-3(2H)-one may exhibit unique biological activities due to the presence of both imidazole and thiazole rings. This dual-ring structure can enhance its binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

21108-76-9

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

(2Z)-2-[(E)-3-phenylprop-2-enylidene]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one

InChI

InChI=1S/C14H12N2OS/c17-13-12(18-14-15-9-10-16(13)14)8-4-7-11-5-2-1-3-6-11/h1-8H,9-10H2/b7-4+,12-8-

InChI Key

XHLPINSEHAYUJB-JHLWKMQHSA-N

Isomeric SMILES

C1CN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=N1

Canonical SMILES

C1CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1

Origin of Product

United States

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